3-Furoyl chloride
Overview
Description
3-Furoyl chloride is an organic compound with the chemical formula C5H3ClO2. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. The compound is characterized by the presence of a carbonyl chloride group attached to the third position of the furan ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
3-Furoyl chloride is a chemical compound used primarily for the introduction of furoyl group into alcohols and phenols . It is a component of a large number of biologically active compounds . .
Mode of Action
It is known that the compound can exist in two geometrical isomers due to the rotation of the –cclo group on the furan ring . This rotation leads to two equilibrium configurations (isomers), whereby the carbonyl oxygen and ring oxygen can be either OO-cis or OO-trans .
Biochemical Pathways
Furan and its derivatives, which include this compound, are known to exhibit a wide spectrum of biological activities and can be cytotoxic and anti-tumor, antispasmodic and anti-feeding .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the stability of the compound’s isomers can be affected by the solvent’s dielectric constant . In the case of this compound, the trans conformer, which is more stable in the gas phase, remains the more stable conformer in all the solvents, and the stability slightly decreases with an increase of the solvent’s dielectric constant .
Biochemical Analysis
Biochemical Properties
3-Furoyl chloride plays a significant role in biochemical reactions due to its reactive acyl chloride group. It can interact with various enzymes, proteins, and other biomolecules, forming covalent bonds. For instance, it can acylate amino groups in proteins, leading to the formation of stable amide bonds. This reactivity makes this compound a valuable tool in the modification of biomolecules for research and therapeutic purposes .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell function by modifying proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the acylation of key signaling proteins can alter their activity, leading to changes in downstream signaling events. Additionally, this compound can impact gene expression by modifying transcription factors and other DNA-binding proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It can bind to nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. This modification can result in changes in the protein’s structure and function, ultimately affecting cellular processes. For instance, the acylation of lysine residues on enzymes can inhibit their activity, while modification of transcription factors can alter gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under controlled conditions but can hydrolyze in the presence of water, leading to the formation of furan-3-carboxylic acid and hydrochloric acid. Long-term exposure to this compound can result in sustained modifications of cellular proteins, potentially leading to long-term changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can selectively modify specific proteins and enzymes, leading to targeted therapeutic effects. At high doses, this compound can cause toxic effects, including cellular damage and inflammation. These adverse effects are likely due to the widespread modification of cellular proteins and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized to furan-3-carboxylic acid via hydrolysis, which can then enter further metabolic pathways. The compound can also affect metabolic flux by modifying key enzymes involved in metabolic processes, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. Its lipophilic nature allows it to easily cross cell membranes, leading to its accumulation in various cellular compartments. The compound can also bind to specific transporters, facilitating its distribution within the cell .
Subcellular Localization
This compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and endoplasmic reticulum. Its activity and function can be influenced by its localization, as it can modify proteins and enzymes in specific compartments. For example, in the nucleus, this compound can modify transcription factors, affecting gene expression. In the endoplasmic reticulum, it can modify enzymes involved in protein folding and processing .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Furoyl chloride can be synthesized through several methods. One common method involves the reaction of furoic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, where furoic acid is treated with an excess of thionyl chloride, resulting in the formation of this compound and the release of sulfur dioxide and hydrogen chloride gases.
Another method involves the use of phosgene as a chlorinating agent. In this process, furoic acid is reacted with phosgene in the presence of a catalyst, such as dimethylformamide, to produce this compound. This method is advantageous due to its high yield and purity of the final product .
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the continuous feeding of furoic acid and thionyl chloride into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The resulting this compound is then purified through distillation to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
3-Furoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The carbonyl chloride group in this compound is highly reactive towards nucleophiles. It can react with amines to form amides, with alcohols to form esters, and with thiols to form thioesters.
Electrophilic Aromatic Substitution Reactions: The furan ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Hydrolysis: this compound can be hydrolyzed in the presence of water to form furoic acid and hydrochloric acid.
Common Reagents and Conditions
Amines: React with this compound to form amides under mild conditions.
Alcohols: React with this compound in the presence of a base, such as pyridine, to form esters.
Thiols: React with this compound to form thioesters in the presence of a base.
Water: Hydrolyzes this compound to form furoic acid.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Furoic Acid: Formed from hydrolysis.
Scientific Research Applications
3-Furoyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various furoyl derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: this compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the synthesis of drug molecules, particularly those with anti-inflammatory and antimicrobial properties.
Industry: This compound is used in the production of polymers and resins, where it acts as a cross-linking agent to improve the mechanical properties of the materials
Comparison with Similar Compounds
3-Furoyl chloride can be compared with other furoyl chlorides, such as 2-Furoyl chloride. Both compounds have similar chemical structures, with the carbonyl chloride group attached to different positions on the furan ring. this compound is more reactive due to the position of the carbonyl chloride group, which is less sterically hindered compared to 2-Furoyl chloride .
Similar Compounds
2-Furoyl Chloride: Similar structure with the carbonyl chloride group at the second position.
4-Methoxybenzoyl Chloride: Contains a methoxy group attached to the benzene ring along with the carbonyl chloride group.
5-Methylfuran-2-carbonyl Chloride: Contains a methyl group attached to the furan ring along with the carbonyl chloride group
Properties
IUPAC Name |
furan-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO2/c6-5(7)4-1-2-8-3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUIFMCWPFMNRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379821 | |
Record name | 3-Furoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26214-65-3 | |
Record name | 3-Furoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Furoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Furoyl chloride, and are there any notable spectroscopic characteristics?
A1: this compound has the molecular formula C5H3ClO2 and a molecular weight of 130.53 g/mol. While specific spectroscopic data is not extensively discussed in the provided abstracts, [] uses DFT calculations to analyze its molecular structure, conformational preference, HOMO, LUMO, and vibrational frequencies.
Q2: Can you elaborate on the synthesis and reactions involving this compound as described in the research?
A2: this compound is a versatile reagent used in various syntheses. In [], it is reacted with an alcohol intermediate to synthesize derivatives of endo-1′,2′,3′,4′-tetrahydro-1′,4′-ethano-2′-naphthylethanol, ultimately aiming to develop simplified analogues of digitoxigenin with potential activity on Na+, K+-ATPase. Another study [] utilizes this compound in a reaction with 3-methyl-1-phenyl-2-pyrazolin-5-one to synthesize 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. The reaction was optimized using different bases and solvents, showcasing the compound's reactivity in different chemical environments. Furthermore, [] investigates the kinetics of its reaction with anilines in benzene, providing insights into its reactivity with nucleophiles.
Q3: How does the structure of compounds derived from this compound relate to their biological activity?
A3: A key study [] investigates the Structure-Activity Relationship (SAR) of 6′- and 7′-(3-furylmethyl) derivatives of endo-1′,2′,3′,4′-tetrahydro-1′,4′-ethano-2′-naphthylethanol, synthesized using this compound, for their potential Na+, K+-ATPase inhibitory activity. While the synthesized compounds exhibited only moderate activity, this research highlights the impact of structural modifications on biological activity. Further SAR studies could explore modifications to the furan ring or the attached substituents to enhance potency and selectivity for desired targets.
Q4: Are there any documented applications of this compound in total synthesis of natural products?
A4: Yes, [] describes the use of this compound in the total synthesis of indole alkaloids, specifically targeting yohimbine and ergot alkaloid families. The methodology utilizes reductive photocyclization of enamides derived from this compound, leading to the formation of key structural scaffolds present in these alkaloids. This approach allows for the synthesis of various yohimbine and ergot alkaloids, highlighting the versatility of this compound in complex molecule synthesis.
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